molecular formula C8H18ClNO2 B153142 Tert-butyl 2-amino-2-methylpropanoate hydrochloride CAS No. 84758-81-6

Tert-butyl 2-amino-2-methylpropanoate hydrochloride

Cat. No.: B153142
CAS No.: 84758-81-6
M. Wt: 195.69 g/mol
InChI Key: YZKDXIFGPWUKTI-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-methylpropanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Tert-butyl 2-amino-2-methylpropanoate hydrochloride, also known as H-Aib-OtBu HCl, is a chemical compound used in organic synthesis It’s often used as a reagent in the synthesis of various organic compounds .

Mode of Action

The mode of action of H-Aib-OtBu HCl is primarily through its role as a reagent in organic synthesis . It participates in chemical reactions to form new compounds. The exact nature of these interactions depends on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

As a reagent in organic synthesis, H-Aib-OtBu HCl is involved in various biochemical pathways, depending on the specific compounds it’s used to synthesize . The downstream effects of these pathways would also depend on the particular compounds produced.

Pharmacokinetics

For instance, it has high gastrointestinal absorption and is BBB permeant . Its LogP value suggests it has some degree of lipophilicity, which could influence its distribution within the body .

Result of Action

The result of H-Aib-OtBu HCl’s action is the formation of new organic compounds through chemical reactions . The specific molecular and cellular effects would depend on the particular compounds synthesized using H-Aib-OtBu HCl as a reagent.

Action Environment

The action, efficacy, and stability of H-Aib-OtBu HCl can be influenced by various environmental factors. These include the reaction conditions under which it’s used (such as temperature and pH), the presence of other reactants, and the specific protocol followed in the synthesis process .

Preparation Methods

The synthesis of tert-butyl 2-amino-2-methylpropanoate hydrochloride typically involves the reaction of tert-butyl 2-amino-2-methylpropanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity.

Chemical Reactions Analysis

Tert-butyl 2-amino-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-amino-2-methylpropanoate hydrochloride is widely used in scientific research, including:

Comparison with Similar Compounds

Tert-butyl 2-amino-2-methylpropanoate hydrochloride can be compared with similar compounds such as tert-butylamine and 2-amino-2-methylpropane. While these compounds share some structural similarities, this compound is unique due to its specific functional groups and reactivity . This uniqueness makes it valuable in specific research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-amino-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-7(2,3)11-6(10)8(4,5)9;/h9H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKDXIFGPWUKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479659
Record name Tert-butyl 2-amino-2-methylpropanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84758-81-6
Record name Tert-butyl 2-amino-2-methylpropanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-alanine, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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